4-Hydrazinylpentan-1-OL
Description
4-Hydrazinylpentan-1-OL: is an organic compound with the molecular formula C5H14N2O It is characterized by the presence of a hydrazine group (-NH-NH2) attached to the fourth carbon of a pentanol chain
Properties
IUPAC Name |
4-hydrazinylpentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c1-5(7-6)3-2-4-8/h5,7-8H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMKKJJHUYWRLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinylpentan-1-OL typically involves the reaction of 4-pentanone with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:
4-Pentanone+Hydrazine Hydrate→this compound
The reaction mixture is heated under reflux for several hours, followed by cooling and purification through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinylpentan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of 4-pentanone or 4-pentanal.
Reduction: Formation of 4-aminopentan-1-OL.
Substitution: Formation of various substituted hydrazine derivatives.
Scientific Research Applications
4-Hydrazinylpentan-1-OL has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Hydrazinylpentan-1-OL involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
4-Aminopentan-1-OL: Similar structure but with an amino group instead of a hydrazine group.
4-Hydrazinylbutan-1-OL: Shorter carbon chain with similar functional groups.
4-Hydrazinylhexan-1-OL: Longer carbon chain with similar functional groups.
Uniqueness: 4-Hydrazinylpentan-1-OL is unique due to its specific chain length and the presence of both hydrazine and hydroxyl functional groups
Biological Activity
4-Hydrazinylpentan-1-OL is an organic compound characterized by the molecular formula CHNO. It features a hydrazine group (-NH-NH) attached to the fourth carbon of a pentanol chain. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-pentanone with hydrazine hydrate under reflux conditions, utilizing solvents such as ethanol or methanol. The reaction can be summarized as follows:
This process is followed by purification methods like distillation or recrystallization to obtain the final product.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism of action likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Table: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
Case Study: Efficacy Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC values ranging from 20 to 50 µM across different cell lines.
The biological activity of this compound is attributed to its ability to form covalent bonds with electrophilic sites in biological molecules. This interaction can inhibit enzyme activity and disrupt cellular processes essential for microbial and tumor growth. Additionally, the compound may participate in redox reactions, influencing cellular signaling pathways and redox balance.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-Aminopentan-1-OL | Amino group instead of hydrazine | Limited antimicrobial activity |
| 4-Hydrazinylbutan-1-OL | Shorter carbon chain | Similar but less potent |
| 4-Hydrazinylhexan-1-OL | Longer carbon chain | Potentially more lipophilic |
The presence of both hydrazine and hydroxyl functional groups in this compound contributes to its distinctive biological properties compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
